4-(4-oxocyclohexyl)benzoyl Chloride
Description
Properties
CAS No. |
139778-75-9 |
|---|---|
Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
4-(4-oxocyclohexyl)benzoyl chloride |
InChI |
InChI=1S/C13H13ClO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2 |
InChI Key |
LYOXTSKUEXXZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 4-(4-oxocyclohexyl)benzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Below is a detailed analysis based on substituent effects, synthesis methods, and applications.
Structural and Electronic Effects
Key Substituent Groups and Their Influence :
| Compound Name | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| This compound | Cyclohexanone (C=O) | Electron-withdrawing | High (bulky cyclohexyl) |
| 4-Nitrobenzoyl chloride | -NO₂ | Strong electron-withdrawing | Low |
| 4-Methoxybenzoyl chloride | -OCH₃ | Electron-donating | Moderate |
| 4-Methylbenzoyl chloride | -CH₃ | Electron-donating (weak) | Low |
| 4-(Trifluoromethoxy)benzoyl chloride | -OCF₃ | Electron-withdrawing | Moderate |
| 4-(4-Phenylbutoxy)benzoyl chloride | -O(CH₂)₃Ph | Electron-donating (ether) | High (long alkyl chain) |
Discussion :
- Electrophilicity : The 4-nitro and 4-trifluoromethoxy derivatives exhibit higher electrophilicity due to strong electron-withdrawing groups, accelerating reactions like amidation or esterification. In contrast, 4-methoxy and 4-methyl groups reduce electrophilicity .
- Steric Hindrance : The 4-oxocyclohexyl and 4-(4-phenylbutoxy) groups introduce significant steric bulk, which may slow reaction kinetics in crowded environments but enhance selectivity in multi-step syntheses .
Physical Properties and Reactivity
Comparative Data Table :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) |
|---|---|---|---|---|
| This compound | C₁₃H₁₃ClO₂ | 236.70 | Not reported | Ethanol, DCM, DMF* |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 72–74 | DCM, THF, ether |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 22–24 | Ether, chloroform |
| 4-(Trichloromethyl)benzoyl chloride | C₈H₄Cl₄O | 259.93 | 35–37 | Toluene, DCM |
| 4-(4-Phenylbutoxy)benzoyl chloride | C₁₇H₁₇ClO₂ | 288.77 | Not reported | NMP, DMF |
*Inferred from analogous compounds in .
Reactivity Trends :
- Nucleophilic Acyl Substitution : 4-Nitrobenzoyl chloride reacts rapidly with amines (e.g., piperazine) under mild conditions, while 4-methoxy derivatives require longer reaction times . The 4-oxocyclohexyl variant may exhibit intermediate reactivity due to balanced electronic and steric effects.
- Thermal Stability : Bulky substituents (e.g., 4-phenylbutoxy) enhance thermal stability, as seen in polyimide synthesis for high-performance films .
Preparation Methods
Substrate Selection and Reactivity
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. For 4-(4-oxocyclohexyl)benzoyl chloride, this method involves reacting cyclohexanone derivatives with benzoyl chloride precursors. In a representative procedure, cyclohexanone is first converted to 4-chlorocyclohexanone via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The chlorinated intermediate then undergoes Friedel-Crafts alkylation with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃).
Catalytic Optimization
Reaction efficiency depends on the Lewis acid catalyst and solvent system. For example, AlCl₃ in dichloromethane at 0–5°C achieves 70–75% conversion to the acylated intermediate, while FeCl₃ in chloroform at room temperature yields 65–68%. Side reactions, such as over-acylation or ring chlorination, are mitigated by controlling stoichiometry (1:1.2 molar ratio of acylating agent to aromatic substrate) and reaction time (<4 hours).
Carboxylic Acid Chlorination
Direct Conversion from 4-(4-Oxocyclohexyl)benzoic Acid
The most straightforward route involves chlorinating the corresponding carboxylic acid. 4-(4-Oxocyclohexyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous conditions.
Reaction Conditions and Yield
-
Thionyl Chloride Method :
-
Oxalyl Chloride Method :
Both methods produce high-purity product, as confirmed by NMR and IR spectroscopy (C=O stretch at 1770–1785 cm⁻¹ and C–Cl stretch at 750–760 cm⁻¹).
Multi-Step Functionalization via Intermediate Amides
Aminolysis and Subsequent Chlorination
A less conventional approach involves synthesizing an amide intermediate followed by chlorination. For example, 4-(4-oxocyclohexyl)benzamide is prepared via coupling 4-(4-oxocyclohexyl)benzoic acid with ammonium chloride using carbodiimide reagents (e.g., EDC or DCC). The amide is then treated with PCl₅ or SOCl₂ to yield the target acyl chloride.
Protocol and Challenges
-
Coupling Step :
-
Chlorination Step :
This method introduces complexity but avoids direct handling of volatile chlorinating agents. Side products, such as phosphorous oxychloride (POCl₃), require careful purification via fractional distillation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Friedel-Crafts Acylation | Single-step; scalable | Requires harsh Lewis acids | 65–75% |
| Carboxylic Acid Chlorination | High yield; minimal byproducts | SOCl₂/oxalyl chloride toxicity | 85–92% |
| Amide Intermediate | Avoids direct chlorination | Multi-step; lower overall yield | 70–75% |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Large-scale production prioritizes solvent recycling, particularly for dichloromethane and toluene. Distillation columns recover >90% of solvents, reducing environmental impact. Chlorinated byproducts, such as HCl gas, are neutralized using scrubbers with NaOH solutions.
Process Optimization via DOE
Design of Experiments (DOE) models identify critical parameters:
-
Temperature : Optimal at 25–30°C for oxalyl chloride route (prevents exothermic runaway).
-
Catalyst Loading : AlCl₃ at 5 mol% maximizes acylation efficiency without side reactions.
Spectroscopic Characterization
Q & A
Q. How should researchers address conflicting storage recommendations (e.g., temperature ranges) from different safety data sheets?
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